Molybdenocene dichloride
Overview
Description
Synthesis Analysis
Molybdenocene dichloride's synthesis is pivotal in understanding its functionality and applications. The compound's production techniques underscore its significant role in organic synthesis and polymer chemistry. Its synthesis is often a gateway to studying its catalytic properties and potential applications in various fields, including but not limited to, catalysis and materials science (Waern & Harding, 2004).
Molecular Structure Analysis
The molecular structure of molybdenocene dichloride, characterized by the cyclopentadienyl (Cp) rings bound to a central molybdenum atom, plays a crucial role in its reactivity and interaction with various substrates. The structure facilitates the formation of complexes with nucleobases, nucleotides, and amino acids, affecting its interaction with biological molecules (Waern & Harding, 2004).
Chemical Reactions and Properties
Molybdenocene dichloride's chemical reactivity is highlighted by its ability to catalyze hydrolysis reactions and its interaction with phosphates and thiols. These properties are crucial for understanding its potential in catalysis and its limited interaction with DNA under physiological conditions, offering insights into its selectivity and reactivity towards different molecules (Waern & Harding, 2004).
Scientific Research Applications
Bioorganometallic Chemistry and Anticancer Research :
- Molybdenocene dichloride has been applied in bioorganometallic chemistry, particularly as a metal-based anticancer drug. Its anticancer properties, mechanism of action, and interactions with biomolecules have been a focus of research (Meléndez, 2012).
Interactions with DNA and Biological Molecules :
- Studies have examined the interaction of molybdenocene dichloride with DNA, revealing that it does not bind DNA constituents at physiological pH, unlike its isostructural counterpart, titanocene (Vera, Román, & Meléndez, 2004).
- Electrochemical and spectroscopic analyses have indicated that molybdenocene dichloride interacts with nitrogen bases present in DNA, showing a higher affinity for certain bases (López-Ramos, Vega, Cádiz, & Meléndez, 2004).
- The interaction of molybdenocene dichloride with bovine serum albumin (BSA) has been investigated using fluorescence spectroscopy, which is a significant aspect of its biological interaction studies (Domínguez, Cortés-Figueroa, & Meléndez, 2018).
In Vitro and In Vivo Antitumor Activity :
- Molybdenocene dichloride has shown in vivo and in vitro antitumor activity, particularly in inhibiting DNA biosynthesis in cells. Its binding interactions with biological molecules are crucial for understanding its antitumor properties (Rodríguez, Chavez-Gil, Colón, Dı́az, & Meléndez, 2005).
Chemical and Structural Studies :
- Structural studies of molybdenocene dichloride salts and their synthesis have been conducted, contributing to the understanding of its chemical properties (Gowik, Klapötke, & White, 1989).
Coordination Chemistry and Catalytic Properties :
- Research has delved into the coordination chemistry of molybdenocene dichloride with nucleobases and nucleotides, providing insights into its catalytic and biological activities (Waern & Harding, 2004).
Binding Interactions with Oligonucleotides :
- Binding interactions with oligonucleotides have been studied using NMR spectroscopy and cyclic voltammetry, offering a deeper understanding of its interactions with DNA (Vera, Román, & Meléndez, 2006).
Stability and Acidity Studies :
- Studies on the stability, classical versus nonclassical nature, and acidity of molybdenocene trihydride complexes have been conducted to understand its chemical behavior (Janak, Shin, & Parkin, 2004).
Future Directions
A series of molybdenocenes containing lipophilic substituted Cp ligands as well as bioactive chelating ligands have shown cytotoxicity against lung, colon and ovarian cancer in vitro . One complex showed the greatest anticancer activity of any Mo-based agent known to date . This suggests potential future directions for the development of molybdenocene dichloride and its derivatives as anticancer drugs.
properties
IUPAC Name |
cyclopenta-1,3-diene;molybdenum(4+);dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.2ClH.Mo/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q2*-1;;;+4/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXKHGDHXCOQTK-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Cl-].[Mo+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2Mo | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10923978 | |
Record name | Molybdenum(4+) chloride cyclopenta-2,4-dien-1-ide (1/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10923978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Molybdenocene dichloride | |
CAS RN |
12184-22-4 | |
Record name | Molybdocene dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012184224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Molybdenum(4+) chloride cyclopenta-2,4-dien-1-ide (1/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10923978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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